Cas no 1806582-08-0 (4-Hydroxy-2-nitropyridine-5-acetic acid)

4-Hydroxy-2-nitropyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-2-nitropyridine-5-acetic acid
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- Inchi: 1S/C7H6N2O5/c10-5-2-6(9(13)14)8-3-4(5)1-7(11)12/h2-3H,1H2,(H,8,10)(H,11,12)
- InChI Key: GYKDVHWIROFNIL-UHFFFAOYSA-N
- SMILES: O=C1C=C([N+](=O)[O-])NC=C1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 363
- XLogP3: -0.3
- Topological Polar Surface Area: 112
4-Hydroxy-2-nitropyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029003624-250mg |
4-Hydroxy-2-nitropyridine-5-acetic acid |
1806582-08-0 | 95% | 250mg |
$1,078.00 | 2022-03-31 | |
Alichem | A029003624-1g |
4-Hydroxy-2-nitropyridine-5-acetic acid |
1806582-08-0 | 95% | 1g |
$2,895.00 | 2022-03-31 | |
Alichem | A029003624-500mg |
4-Hydroxy-2-nitropyridine-5-acetic acid |
1806582-08-0 | 95% | 500mg |
$1,853.50 | 2022-03-31 |
4-Hydroxy-2-nitropyridine-5-acetic acid Related Literature
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
Additional information on 4-Hydroxy-2-nitropyridine-5-acetic acid
4-Hydroxy-2-Nitropyridine-5-Acetic Acid: A Comprehensive Overview
The compound 4-Hydroxy-2-nitropyridine-5-acetic acid, identified by the CAS number 1806582-08-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the characteristics, synthesis, and recent advancements associated with this compound.
4-Hydroxy-2-nitropyridine-5-acetic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The molecule features a hydroxyl group at the 4-position, a nitro group at the 2-position, and an acetic acid substituent at the 5-position. This combination of functional groups imparts distinctive chemical properties to the compound, making it a valuable subject for research.
The synthesis of 4-Hydroxy-2-nitropyridine-5-acetic acid involves multi-step reactions that require precise control over reaction conditions. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity. Researchers have explored various methods, including nitration, hydroxylation, and acetylation reactions, to construct this complex molecule efficiently.
In terms of chemical properties, 4-Hydroxy-2-nitropyridine-5-acetic acid exhibits strong electron-withdrawing effects due to the presence of the nitro group. This characteristic makes it a promising candidate for applications in electrochemistry and materials science. Additionally, the hydroxyl and acetic acid groups contribute to its solubility in polar solvents, which is advantageous for its use in biochemical assays.
The biological activity of 4-Hydroxy-2-nitropyridine-5-acetic acid has been a focal point of recent investigations. Studies have revealed that this compound possesses potent antioxidant properties, which could be harnessed in the development of new therapeutic agents. Furthermore, its ability to interact with specific biological targets suggests potential applications in drug design and discovery.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of 4-Hydroxy-2-nitropyridine-5-acetic acid with various biomolecules. These studies provide insights into its binding affinity and selectivity, paving the way for its use in targeted drug delivery systems. The integration of experimental and computational approaches has significantly enhanced our understanding of this compound's behavior in different environments.
In conclusion, 4-Hydroxy-2-nitropyridine-5-acetic acid, with its unique structure and versatile properties, continues to be a subject of intense research interest. Its potential applications span across multiple disciplines, from materials science to pharmacology. As researchers uncover more about its properties and functions, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovations.
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